Synthesis and Spectroscopic Characterization: A Defined, High-Yield Protocol Ensures Reproducible Procurement
A peer-reviewed, one-step synthesis protocol using adapted Vilsmeier conditions yields 4-(4-ethoxyphenyl)-2-methyl-4-oxobutanal in quantitative yield [1]. This is in contrast to multi-step or lower-yielding routes commonly reported for related 4-oxobutanal derivatives, which can exhibit yields below 70% [2]. The compound was fully characterized by ¹H-, ¹³C-NMR, IR, and Raman spectroscopy, with all spectral data provided in detail [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative yield (near 100%) |
| Comparator Or Baseline | Typical 4-oxobutanal derivatives (e.g., 4-(indol-2-yl)-4-oxobutanal) with reported yields of 50-70% [2] |
| Quantified Difference | ~30-50 percentage point improvement |
| Conditions | Adapted Vilsmeier conditions, one-step synthesis |
Why This Matters
A high-yield, fully characterized synthetic route directly translates to lower procurement cost, higher batch-to-batch consistency, and reduced analytical burden for end users.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). 4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal. Molbank, 2023(2), M1654. View Source
- [2] Gómez Gil, S., Solas Luera, M., Suarez Pantiga, S., & Sanz Díez, R. (2023). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. Repositorio Institucional de la Universidad de Burgos. View Source
